8-PIP-cAMP
Overview
Description
8-Piperidinoadenosine-3’,5’-cyclic monophosphate (8-PIP-cAMP) is a cyclic adenyl ribonucleotide where the hydrogen at position 8 of the nucleobase is replaced by a piperidin-1-yl group . This modification makes it a potent and selective activator of protein kinase A (PKA), which plays a crucial role in various cellular processes .
Mechanism of Action
Mode of Action
8-PIP-cAMP interacts with its targets by binding with different affinity to the A and B sites of the regulatory subunits . This site selectivity allows it to discriminate between them, unlike cAMP itself . When a pair of differently modified cAMP analogs with opposite site selectivity is used simultaneously for kinase activation, a synergism is observed which exceeds the normally additive effect of both compounds . For example, combination with 8-HA-cAMP preferentially activates type I, while combination with 6-MBC-cAMP selects type II .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-dependent protein kinase pathway . After binding of cAMP to the regulatory subunits, the holoenzyme complex dissociates, releasing free catalytic subunits which then are able to phosphorylate suitable substrates .
Pharmacokinetics
This compound exhibits increased metabolic stability and membrane permeability compared to cAMP . This means that it is less likely to be metabolized by phosphodiesterases and can more easily cross cell membranes . This results in a higher bioavailability of the compound within the cell.
Result of Action
The result of this compound’s action is the activation of cAMP-dependent protein kinase . This leads to the phosphorylation of suitable substrates, which can have various effects on cellular processes depending on the specific substrates involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other cAMP analogs with opposite site selectivity can enhance its effect through synergistic activation . Additionally, its stability towards phosphodiesterases and membrane permeability can be influenced by the specific conditions within the cell .
Biochemical Analysis
Biochemical Properties
8-PIP-cAMP interacts with cAMP-dependent protein kinase (PKA) type I and II . It has high metabolic stability towards cyclic nucleotide-responsive phosphodiesterases . It is often used as a partner for selective stimulation of PKA type I or type II by synergistic pairs of cAMP analogues .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of different cancer-derived cell lines by modulating cell cycle progression and important intracellular pathways . In neuronal dendrites, a balance between diffusion and degradation led to cAMP domains with a length scale of ∼30 µm .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its activation of cAMP-dependent protein kinase (PKA). It is hardly metabolized by mammalian cyclic nucleotide-responsive phosphodiesterases . Due to its unique site selectivity, it is often used as a partner for selective stimulation of PKA type I or type II by synergistic pairs of cAMP analogues .
Temporal Effects in Laboratory Settings
This compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it should be stored in the refrigerator, preferably in freeze-dried form .
Metabolic Pathways
This compound is involved in the cAMP pathway . The major pathway leading to lipolysis is the activation of adenylate cyclase. The resulting increase in intracellular cAMP leads to the dissociation of protein kinase A (PKA), whose free catalytic subunits phosphorylate suitable substrates .
Transport and Distribution
This compound is readily soluble in water or DMSO . Its increased lipophilicity and good membrane permeability allow it to be transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-PIP-cAMP involves the modification of cyclic adenosine monophosphate (cAMP). The hydrogen at position 8 of the nucleobase is replaced by a piperidine ring. This process typically involves the use of specific reagents and conditions to ensure the selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
8-PIP-cAMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the piperidine ring or other functional groups within the molecule.
Substitution: The piperidine ring can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution can yield a wide range of analogs with different functional groups .
Scientific Research Applications
8-PIP-cAMP has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
8-Chloroadenosine-3’,5’-cyclic monophosphate (8-Cl-cAMP): Another cyclic adenosine monophosphate analog with antiproliferative properties.
8-Hexylaminoadenosine-3’,5’-cyclic monophosphate (8-HA-cAMP): Selective for protein kinase A type I and often used in combination with 8-PIP-cAMP for synergistic effects.
Uniqueness
This compound is unique due to its high selectivity for specific sites on protein kinase A, allowing for targeted activation of different isoforms of the enzyme. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N6O6P.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11;/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCWZMQKRRKCEF-ZBMQJGODSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6NaO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635494 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31357-06-9 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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